3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate
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Overview
Description
3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-methyl-2H-1,3,4-thiadiazol-5-yl acetamide with phenyl acetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
3-(3-ACETYL-5-ACETAMIDO-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)PHENYL ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-ACETYL-5-AC
Properties
Molecular Formula |
C14H15N3O4S |
---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
[3-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-5-4-6-12(7-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18) |
InChI Key |
CXOPMXZHWZHAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(=O)C)C(=O)C |
Origin of Product |
United States |
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